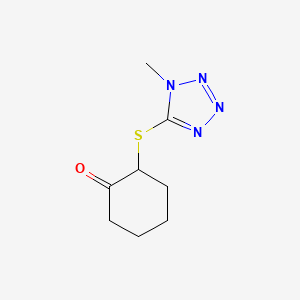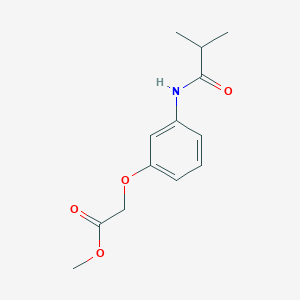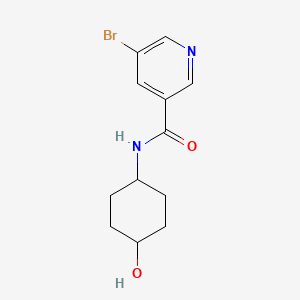
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a synthetic compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol . This compound is derived from nicotinamide, a vitamin B3 derivative, by replacing a hydrogen atom at the 5th position with a bromine atom and attaching a 4-hydroxycyclohexyl group to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.
Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.
Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating nicotinamide adenine dinucleotide (NAD) metabolism.
Medicine: Explored for its potential anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide involves its interaction with nicotinamide adenine dinucleotide (NAD) metabolism. The compound contains a nicotinamide group, which is a key component of NAD, a critical molecule involved in cellular energy production and signaling pathways. By modulating NAD metabolism, this compound may influence various cellular processes, including energy production, DNA repair, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclohexylnicotinamide: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
5-Bromonicotinamide: Contains a bromine atom at the 5th position but lacks the cyclohexyl group.
Nicotinamide: The parent compound without any substitutions.
Uniqueness
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is unique due to the presence of both the bromine atom and the 4-hydroxycyclohexyl group. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15BrN2O2 |
|---|---|
Molecular Weight |
299.16 g/mol |
IUPAC Name |
5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17) |
InChI Key |
WOCMZXRZGAPBEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


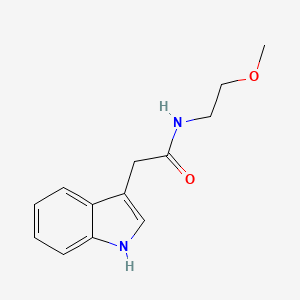
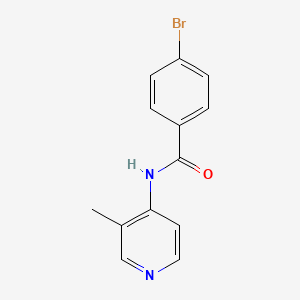
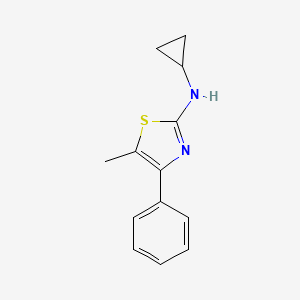
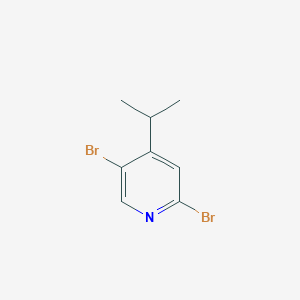
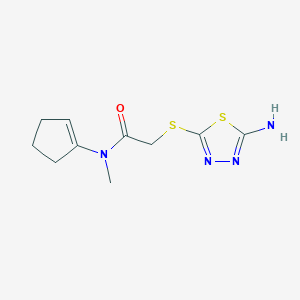
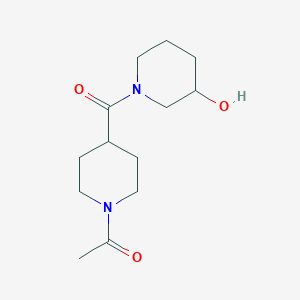
![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
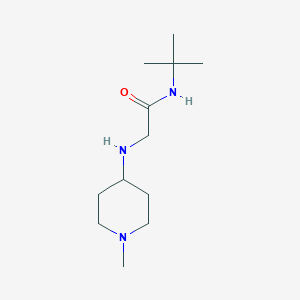
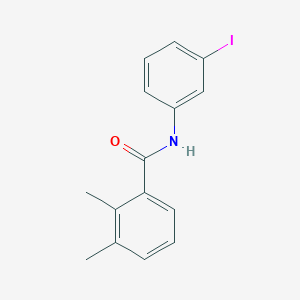
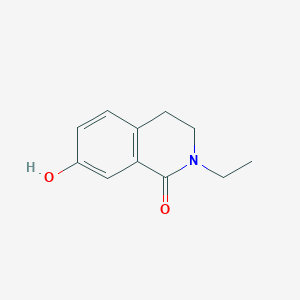
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)

